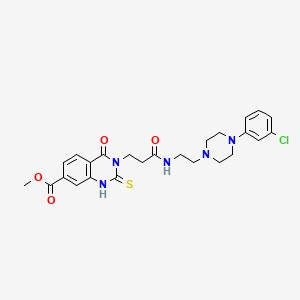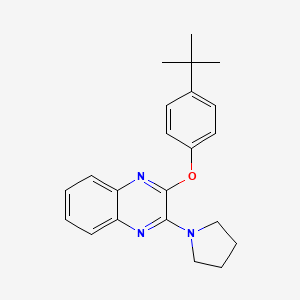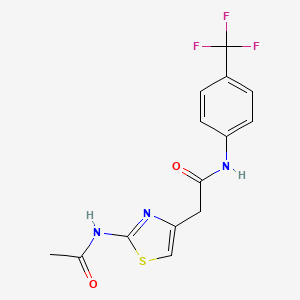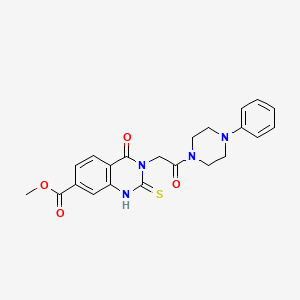
5-(4-chlorophenyl)-1-methyl-2-((4-methylbenzyl)thio)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-1-methyl-2-((4-methylbenzyl)thio)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a 4-chlorophenyl group, a methyl group, and a 4-methylbenzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-methyl-2-((4-methylbenzyl)thio)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-chlorobenzyl chloride and 4-methylbenzyl mercaptan.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving a suitable precursor, such as glyoxal or a similar compound.
Substitution Reactions: The 4-chlorophenyl group is introduced through a nucleophilic substitution reaction, while the 4-methylbenzylthio group is added via a thiolation reaction.
Final Product: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring or the aromatic rings, leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic media).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
5-(4-chlorophenyl)-1-methyl-2-((4-methylbenzyl)thio)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and sensors.
Biological Studies: The compound is used in studies to understand its interactions with enzymes, receptors, and other biological macromolecules.
Industrial Applications: It is investigated for its potential use in the synthesis of other valuable compounds and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-methyl-2-((4-methylbenzyl)thio)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1-methyl-2-((4-methylbenzyl)thio)-1H-imidazole: shares structural similarities with other imidazole derivatives, such as:
Uniqueness
- The presence of both the 4-chlorophenyl and 4-methylbenzylthio groups in this compound imparts unique chemical and biological properties, making it distinct from other imidazole derivatives. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, thereby enhancing its potential applications in various fields.
Properties
Molecular Formula |
C18H17ClN2S |
|---|---|
Molecular Weight |
328.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)methylsulfanyl]imidazole |
InChI |
InChI=1S/C18H17ClN2S/c1-13-3-5-14(6-4-13)12-22-18-20-11-17(21(18)2)15-7-9-16(19)10-8-15/h3-11H,12H2,1-2H3 |
InChI Key |
NVXVSIOBVPDIQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-Chlorophenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide](/img/structure/B11275567.png)

![benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate](/img/structure/B11275581.png)

![2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide](/img/structure/B11275586.png)
![2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B11275600.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B11275608.png)
![2-[2-(Butan-2-yl)phenoxy]-3-(pyrrolidin-1-yl)quinoxaline](/img/structure/B11275615.png)

![N-(4-chlorophenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11275622.png)

